4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one
Overview
Description
4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Phenylamine, methoxybenzaldehyde, and appropriate reagents.
Condensation Reaction: Phenylamine reacts with methoxybenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst to form the quinoline core.
Hydroxylation: Introduction of the hydroxyl group at the 4-position using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a dihydroquinoline using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 4-keto-7-methoxy-3-phenylquinolin-2(1H)-one.
Reduction: Formation of 4-hydroxy-7-methoxy-3-phenyl-1,2-dihydroquinolin-2-one.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its quinoline core.
Industry: Use in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
7-Methoxyquinoline: Studied for its potential in photodynamic therapy.
3-Phenylquinoline: Investigated for its anticancer activity.
Uniqueness
4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one combines the structural features of these similar compounds, potentially offering a unique profile of biological activities and chemical reactivity.
Properties
IUPAC Name |
4-hydroxy-7-methoxy-3-phenyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-8-12-13(9-11)17-16(19)14(15(12)18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNJCFFKTUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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